molecular formula C6H15ClN2O2S B1651636 1-Methylpiperidine-4-sulfonamide hydrochloride CAS No. 1311318-40-7

1-Methylpiperidine-4-sulfonamide hydrochloride

Cat. No. B1651636
M. Wt: 214.71
InChI Key: XFSKMFZTYBBNKS-UHFFFAOYSA-N
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Description

1-Methylpiperidine-4-sulfonamide hydrochloride is a chemical compound with the CAS Number: 1311318-40-7 . It has a molecular weight of 214.72 . It is a powder in physical form .


Molecular Structure Analysis

The IUPAC Name for this compound is 1-methyl-4-piperidinesulfonamide hydrochloride . The Inchi Code is 1S/C6H14N2O2S.ClH/c1-8-4-2-6(3-5-8)11(7,9)10;/h6H,2-5H2,1H3,(H2,7,9,10);1H .


Physical And Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 214.72 . The storage temperature is room temperature .

Scientific Research Applications

Medicinal Chemistry Applications

Inhibitors of Chemokine Receptor CCR10 : Compounds related to 1-Methylpiperidine-4-sulfonamide hydrochloride have been explored for their potential in treating dermatological inflammatory conditions. For example, N-Arylsulfonyl-α-amino carboxamides show efficacy as potent and selective inhibitors of the chemokine receptor CCR10, demonstrating effectiveness in the murine DNFB model of contact hypersensitivity (Asitha Abeywardane et al., 2016).

Enzyme Inhibition : Sulfonamide derivatives are widely recognized for their enzyme inhibition properties. Research has focused on synthesizing sulfonamide compounds with potential inhibitory effects against enzymes like carbonic anhydrase, which play crucial roles in various physiological processes. The activity of these compounds suggests their potential application in developing treatments for conditions associated with enzyme dysregulation (Ramazan Ulus et al., 2013).

Environmental Science Applications

Transformation of Antibacterial Agents : The environmental persistence of sulfonamide antibiotics and their transformation through chlorination processes have been studied to understand their fate in wastewater treatments. Research has shown that sulfonamides undergo significant transformation when exposed to chlorination, highlighting the need to evaluate the environmental impact of these processes on the propagation of antibiotic resistance (Michael C. Dodd & Ching-Hua Huang, 2004).

Analytical Chemistry Applications

Quantitative Determination in Biological Samples : The development of sensitive, specific, and reproducible methods for the quantitative determination of sulfonamide compounds in biological samples is crucial for supporting preclinical studies. For instance, automated liquid chromatography-tandem mass spectrometric methods have been validated for determining concentrations of specific sulfonamide derivatives in rat and monkey plasma, facilitating the investigation of pharmacokinetic profiles (Liyu Yang et al., 2004).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-methylpiperidine-4-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.ClH/c1-8-4-2-6(3-5-8)11(7,9)10;/h6H,2-5H2,1H3,(H2,7,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSKMFZTYBBNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylpiperidine-4-sulfonamide hydrochloride

CAS RN

1311318-40-7
Record name 4-Piperidinesulfonamide, 1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311318-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylpiperidine-4-sulfonamide hydrochloride
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Reactant of Route 6
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